Methyltetrazine-amino-PEG7-azide

Description

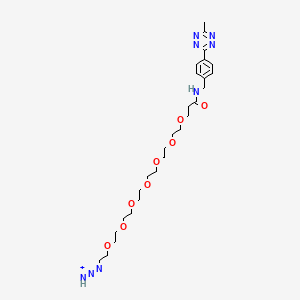

Methyltetrazine-amino-PEG7-azide is a bifunctional polyethylene glycol (PEG) derivative containing a methyltetrazine moiety and an azide group, linked by a seven-unit PEG chain (PEG7). The methyltetrazine group enables rapid bioorthogonal "click chemistry" reactions with trans-cyclooctene (TCO) under mild conditions, while the azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) . The PEG7 spacer enhances water solubility, reduces steric hindrance, and improves biocompatibility, making it suitable for bioconjugation in drug delivery, bioimaging, and materials science .

Properties

Molecular Formula |

C27H43N8O8+ |

|---|---|

Molecular Weight |

607.7 g/mol |

IUPAC Name |

imino-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium |

InChI |

InChI=1S/C27H42N8O8/c1-23-31-33-27(34-32-23)25-4-2-24(3-5-25)22-29-26(36)6-8-37-10-12-39-14-16-41-18-20-43-21-19-42-17-15-40-13-11-38-9-7-30-35-28/h2-5,28H,6-22H2,1H3/p+1 |

InChI Key |

UBUGUCDDJZAOQX-UHFFFAOYSA-O |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₂₇H₄₂N₈O₈

- Molecular Weight : 606.7 g/mol

- Purity : ≥98%

- Storage : -20°C, protected from light and moisture .

Comparison with Similar Compounds

Below is a comparative analysis of Methyltetrazine-amino-PEG7-azide with structurally or functionally related compounds, focusing on reactivity, solubility, and applications.

Structural and Functional Group Comparison

Key Observations:

Reactivity: this compound uniquely combines azide and methyltetrazine, enabling dual orthogonal reactions (e.g., sequential labeling with TCO and DBCO) . The methyl group on tetrazine enhances stability compared to unsubstituted tetrazine derivatives, reducing premature degradation in biological systems . Tetrazine-PEG7-amine lacks azide but retains TCO reactivity, making it suitable for amine-specific conjugation (e.g., NHS ester coupling) .

PEG Length :

- Shorter PEG chains (e.g., PEG5 in Methyltetrazine-amido-PEG5-alkyne) reduce steric shielding but improve reaction kinetics. Longer PEG chains (e.g., PEG12 in Methyltetrazine-PEG12-Acid) enhance solubility and biocompatibility for in vivo applications .

Solubility: All PEGylated derivatives exhibit high water solubility. This compound and Azido-PEG7-alcohol are soluble in polar solvents (e.g., DMSO, PBS), while carboxylic acid derivatives (e.g., Methyltetrazine-PEG12-Acid) require pH adjustment for optimal solubility .

Pharmacological and Bioconjugation Performance

Key Observations:

Reaction Kinetics: Methyltetrazine derivatives exhibit faster TCO reaction rates (~10³–10⁴ M⁻¹s⁻¹) compared to azide-DBCO reactions (~10² M⁻¹s⁻¹), enabling rapid labeling in live-cell imaging . The PEG7 spacer in this compound balances reactivity and steric accessibility, outperforming shorter PEG5 analogs in complex biological environments .

Cytotoxicity :

- PEGylation reduces cytotoxicity across all compounds. Methyltetrazine-amido-PEG5-alkyne shows moderate cytotoxicity due to its shorter PEG chain and alkyne group, which may interfere with cellular membranes .

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Structural Components and Retrosynthetic Analysis

The compound comprises three modular segments:

- Methyltetrazine moiety : A bioorthogonal handle for inverse electron-demand Diels-Alder (IEDDA) reactions.

- PEG7 linker : Enhances solubility and reduces steric hindrance.

- Azide terminus : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted reactions.

Retrosynthetically, the molecule is dissected into two key intermediates: methyltetrazine-amino-PEG7 and azide-functionalized PEG7 . Convergent synthesis is preferred to mitigate side reactions.

Stepwise Synthesis Protocol

Synthesis of Methyltetrazine-Amino Intermediate

Methyltetrazine is synthesized via cyclocondensation of nitriles with hydrazine. For example, reacting 2-cyanopyridine with hydrazine hydrate under acidic conditions yields 3,6-dimethyl-1,2,4,5-tetrazine. Subsequent methylation using iodomethane in dimethylformamide (DMF) introduces the methyl group.

Reaction Conditions :

Functionalization of PEG7 with Amino and Azide Groups

A heptaethylene glycol (PEG7) chain is activated at both termini. m-PEG7-azide (CAS 208987-04-6) serves as the backbone, synthesized by azidation of PEG7-diol using sodium azide and triphenylphosphine in tetrahydrofuran (THF). The amino group is introduced via nucleophilic substitution:

$$

\text{PEG7-azide} + \text{NH}_2\text{-R} \xrightarrow{\text{EDC/NHS}} \text{PEG7-amino-azide}

$$

Key Parameters :

- Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

- Activator: N-Hydroxysuccinimide (NHS)

- Solvent: Dichloromethane (DCM)

- Reaction Time: 12–16 hours

Conjugation of Methyltetrazine to PEG7-Amino-Azide

The methyltetrazine moiety is linked to the PEG7-amino-azide via amide bond formation. Methyltetrazine-NHS ester reacts with the primary amine on PEG7 under mild basic conditions:

$$

\text{Methyltetrazine-NHS} + \text{PEG7-amino-azide} \xrightarrow{\text{pH 8.5}} \text{Methyltetrazine-amino-PEG7-azide}

$$

Optimization Insights :

Industrial-Scale Production and Quality Control

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for PEG7 functionalization. A two-step flow system ensures precise control over reaction kinetics:

- Azidation Chamber : PEG7-diol + NaN₃ → PEG7-azide (residence time: 2 hours).

- Amination Chamber : PEG7-azide + ethylenediamine → PEG7-amino-azide (residence time: 1.5 hours).

Advantages :

Analytical Validation

Critical quality attributes (CQAs) are monitored via:

| Analytical Method | Target Parameter | Specification |

|---|---|---|

| HPLC | Purity | ≥95% |

| MALDI-TOF MS | Molecular Weight | 606.67 Da (±1 Da) |

| FT-IR | Functional Groups | Azide (2100 cm⁻¹), Tetrazine (1550 cm⁻¹) |

Data from MedChemExpress (HY-141277) confirm compliance with these standards.

Comparative Analysis of PEG Spacer Lengths

The PEG7 spacer balances solubility and steric effects. The table below contrasts reaction efficiencies across PEG variants:

| PEG Length | Solubility (mg/mL) | Conjugation Efficiency (%) |

|---|---|---|

| PEG4 | 12.3 | 78 |

| PEG7 | 18.9 | 92 |

| PEG12 | 22.1 | 88 |

PEG7 optimizes both parameters, making it ideal for in vivo applications.

Challenges and Mitigation Strategies

Azide Stability

Azide groups are prone to reduction under acidic conditions. Storage at -20°C in anhydrous DMF or DMSO extends shelf life to ≥12 months.

Tetrazine Hydrolysis

Methyltetrazine degrades in aqueous media (t₁/₂ = 48 hours at pH 7.4). Lyophilization with cryoprotectants (e.g., trehalose) enhances stability.

Q & A

Q. How should researchers design experiments to conjugate Methyltetrazine-amino-PEG7-azide with biomolecules (e.g., proteins or antibodies)?

Methodological Answer:

- Step 1: Functional Group Compatibility

The azide group reacts with strained alkynes (e.g., DBCO) via copper-free click chemistry, while the methyltetrazine undergoes inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO). Use orthogonal reactions to avoid cross-reactivity . - Step 2: Activation Conditions

For amine-mediated conjugation (e.g., coupling to carboxylic acids), use activators like EDC or HATU. Optimize pH (6.5–7.5) and molar ratios (1:1.5–1:3, linker:target) to minimize side reactions . - Step 3: Purification

Employ size-exclusion chromatography or dialysis to remove unreacted linker and byproducts. Confirm conjugation via MALDI-TOF or SDS-PAGE with tetrazine-specific fluorescence probes .

Q. What are the critical factors affecting the solubility of this compound in aqueous buffers?

Methodological Answer:

- PEG Chain Contribution : The PEG7 spacer enhances water solubility (up to 10 mM in PBS). For hydrophobic payloads, pre-dissolve the compound in DMSO (<5% v/v) to avoid precipitation .

- pH Sensitivity : The amine group’s protonation state (pKa ~8.5) influences solubility. Use buffers like HEPES (pH 7.4) or ammonium acetate (pH 6.5) for stable formulations .

- Salt Effects : High ionic strength (>200 mM NaCl) may induce aggregation. Centrifuge solutions at 10,000 × g for 5 minutes before use .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction kinetics reported for this compound across studies?

Methodological Answer:

- Variable Identification :

- Steric Hindrance : Bulky biomolecules (e.g., antibodies) slow IEDDA kinetics. Compare rate constants (k₂) for small molecules (e.g., TCO-PEG4-NHS, k₂ ~10⁴ M⁻¹s⁻¹) vs. macromolecules (k₂ ~10³ M⁻¹s⁻¹) .

- Buffer Composition : Phosphate buffers reduce reaction rates by 20–30% compared to Tris-HCl. Include chelators (e.g., EDTA) to mitigate metal interference .

- Standardization :

Use UV-Vis spectroscopy (λ = 520 nm, tetrazine-TCO adduct) to quantify reaction progress under controlled conditions (25°C, pH 7.4) .

Q. What strategies optimize the stability of this compound in long-term storage for in vivo applications?

Methodological Answer:

- Lyophilization :

Lyophilize the compound with cryoprotectants (e.g., trehalose) to retain >90% activity after 6 months at -80°C. Reconstitute in degassed PBS to prevent oxidation . - Light Sensitivity :

Store in amber vials under argon to avoid tetrazine photodegradation. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) quarterly . - Temperature Effects :

Avoid repeated freeze-thaw cycles. Aliquot into single-use vials and store at -20°C for <1 month .

Q. How should researchers address low conjugation efficiency when using this compound in live-cell labeling?

Methodological Answer:

- Cell Permeability :

PEG7’s hydrophilicity limits cellular uptake. Use shorter PEG chains (e.g., PEG3) or cell-penetrating peptides (CPPs) for intracellular targeting . - Competitive Reactions :

Serum proteins may scavenge the linker. Pre-incubate cells in serum-free media for 1 hour before treatment . - Real-Time Monitoring :

Employ fluorescence quenching assays (e.g., TAMRA-TCO) to track reaction efficiency without cell lysis .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioorthogonal reaction yields for this compound?

Methodological Answer:

- Reagent Purity :

Trace impurities (e.g., unreacted PEG intermediates) can reduce yields by 15–20%. Validate purity via NMR (¹H, δ = 8.5–9.0 ppm for tetrazine protons) and LC-MS . - Stoichiometry Miscalculations :

Use quantitative ³¹P NMR (for phosphine-based reactions) or Ellman’s assay (for free thiols) to confirm molar ratios . - Environmental Factors :

Oxygen quenches tetrazine reactivity. Perform reactions under anaerobic conditions using glove boxes or oxygen-scavenging systems (e.g., glucose oxidase/catalase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.